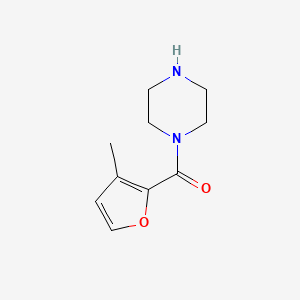![molecular formula C20H24Cl2N2O2S B11497715 1-(2,5-Dichlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine](/img/structure/B11497715.png)
1-(2,5-Dichlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorophenyl group and a sulfonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the dichlorophenyl group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 2,5-dichlorobenzyl chloride and the piperazine ring.
Attachment of the sulfonyl group: The sulfonyl group can be attached through a sulfonylation reaction using 5-isopropyl-2-methylbenzenesulfonyl chloride and the piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used as a tool compound in biological studies to investigate its effects on various biological pathways.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors in the central nervous system, modulating neurotransmitter release and signaling pathways. Additionally, it may inhibit specific enzymes or proteins involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine
- 1-(2,5-Dichlorophenyl)-4-[(4-isopropyl-2-methylphenyl)sulfonyl]piperazine
- 1-(2,5-Dichlorophenyl)-4-[(5-isopropyl-3-methylphenyl)sulfonyl]piperazine
Uniqueness
1-(2,5-Dichlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine is unique due to its specific substitution pattern on the phenyl and piperazine rings. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H24Cl2N2O2S |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(2-methyl-5-propan-2-ylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C20H24Cl2N2O2S/c1-14(2)16-5-4-15(3)20(12-16)27(25,26)24-10-8-23(9-11-24)19-13-17(21)6-7-18(19)22/h4-7,12-14H,8-11H2,1-3H3 |
InChI Key |
VJJDWGQRFPRZIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11497638.png)

![N-(2-chlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11497649.png)
![(4-Tert-butylphenyl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B11497658.png)
![6-methyl-4-[2-(trifluoromethyl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11497660.png)
![6-(1H-imidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11497666.png)
![3-benzyl-5-methyl-7-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11497679.png)
![1-(4-chlorobenzyl)-2-[(naphthalen-1-yloxy)methyl]-1H-benzimidazole](/img/structure/B11497685.png)
![4-(3-methoxyphenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11497693.png)
![N-{2,6-dimethyl-3-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B11497697.png)

![N-[4-(2-Adamantyl)phenyl]-2-(2-oxobenzo[CD]indol-1(2H)-YL)acetamide](/img/structure/B11497710.png)

![4-[5-[1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11497712.png)
